

6-Chloropyridine-2,3-diamine molecular structure and formula

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Compound of Interest

Compound Name: 6-Chloropyridine-2,3-diamine

Cat. No.: B1313204

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An In-depth Technical Guide to 6-Chloropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Chloropyridine-2,3-diamine**, a key heterocyclic building block in medicinal chemistry and materials science. It details the molecule's structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Molecular Structure and Chemical Formula

6-Chloropyridine-2,3-diamine is a substituted pyridine ring characterized by a chlorine atom at the 6-position and two amine groups at the 2- and 3-positions. The ortho-diamine functionality makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines.

Molecular Formula: C₅H₆CIN₃[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Structure:

SMILES String: C1=NC(N)=C(N)C=C1[\[2\]](#)

InChI Key: QEIRYIILFUVXAM-UHFFFAOYSA-N[\[2\]](#)

Physicochemical and Identification Data

The following tables summarize the key quantitative data and identifiers for **6-Chloropyridine-2,3-diamine**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	6-chloropyridine-2,3-diamine
CAS Number	40851-95-4 [1] [2] [3] [4]
MDL Number	MFCD00209966 [1] [2] [4]
PubChem CID	10630615 [4]

Table 2: Molecular and Physical Properties

Property	Value
Molecular Weight	143.57 g/mol [1] [2] [4]
Exact Mass	143.02499 g/mol
Appearance	White to brown to dark purple powder/crystal [1] [4]
Melting Point	132-136 °C [1] [4]
Boiling Point (Predicted)	360.2 ± 37.0 °C [1]
Density (Predicted)	1.447 ± 0.06 g/cm³ [1]
Storage Temperature	2-8°C [1] [2] [4]

Synthesis and Reactivity

6-Chloropyridine-2,3-diamine is a versatile intermediate used in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals.[\[1\]](#)[\[4\]](#) Its reactivity is defined by the nucleophilic character of the amino groups and the pyridine nitrogen, as well as the chlorine

atom which can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

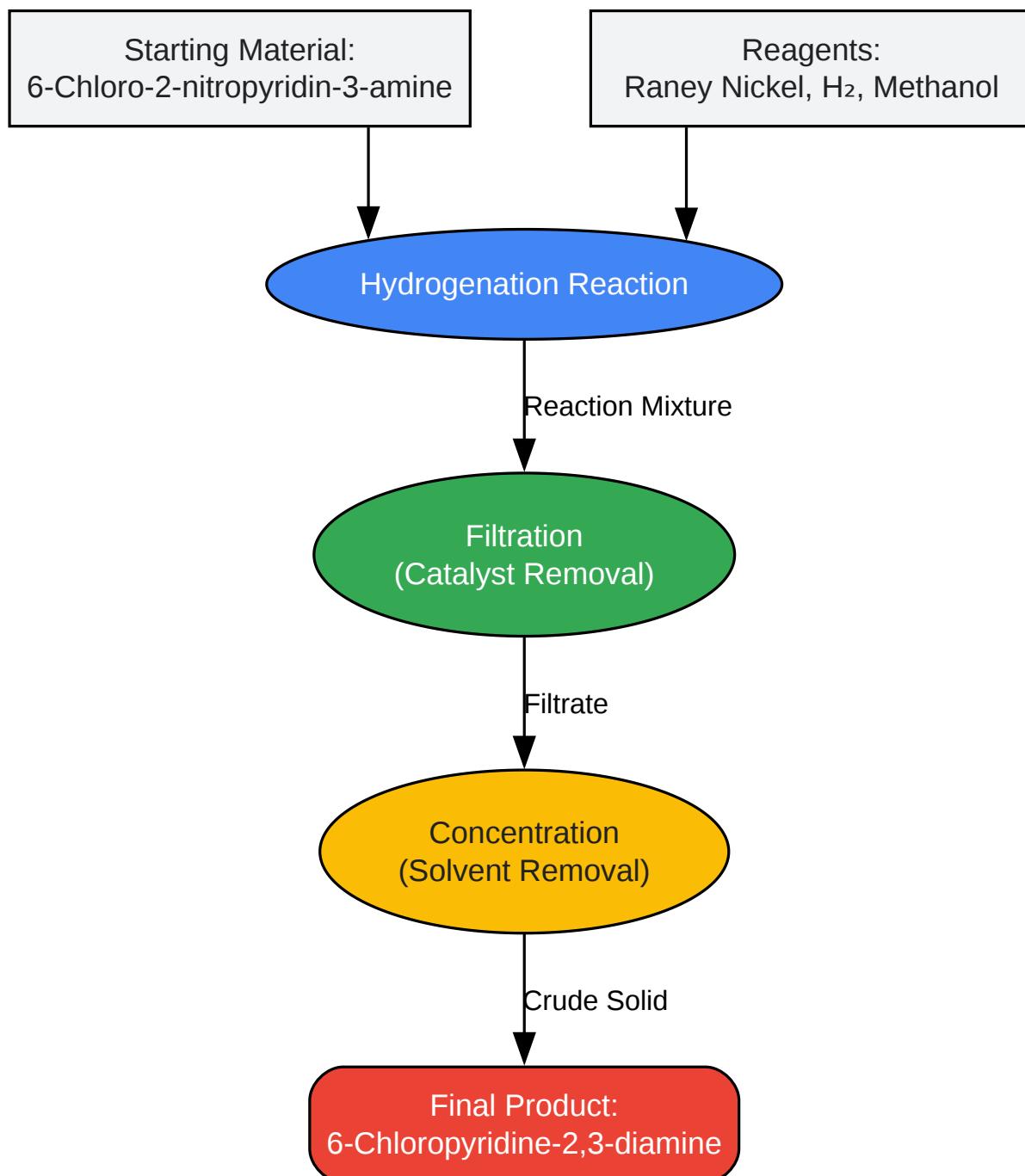
A primary application is in the synthesis of fused bicyclic systems like imidazo[4,5-b]pyridines, which are scaffolds for potent kinase inhibitors. The adjacent diamine groups readily undergo condensation reactions with carboxylic acids, aldehydes, or their equivalents to form the imidazole ring.[3]

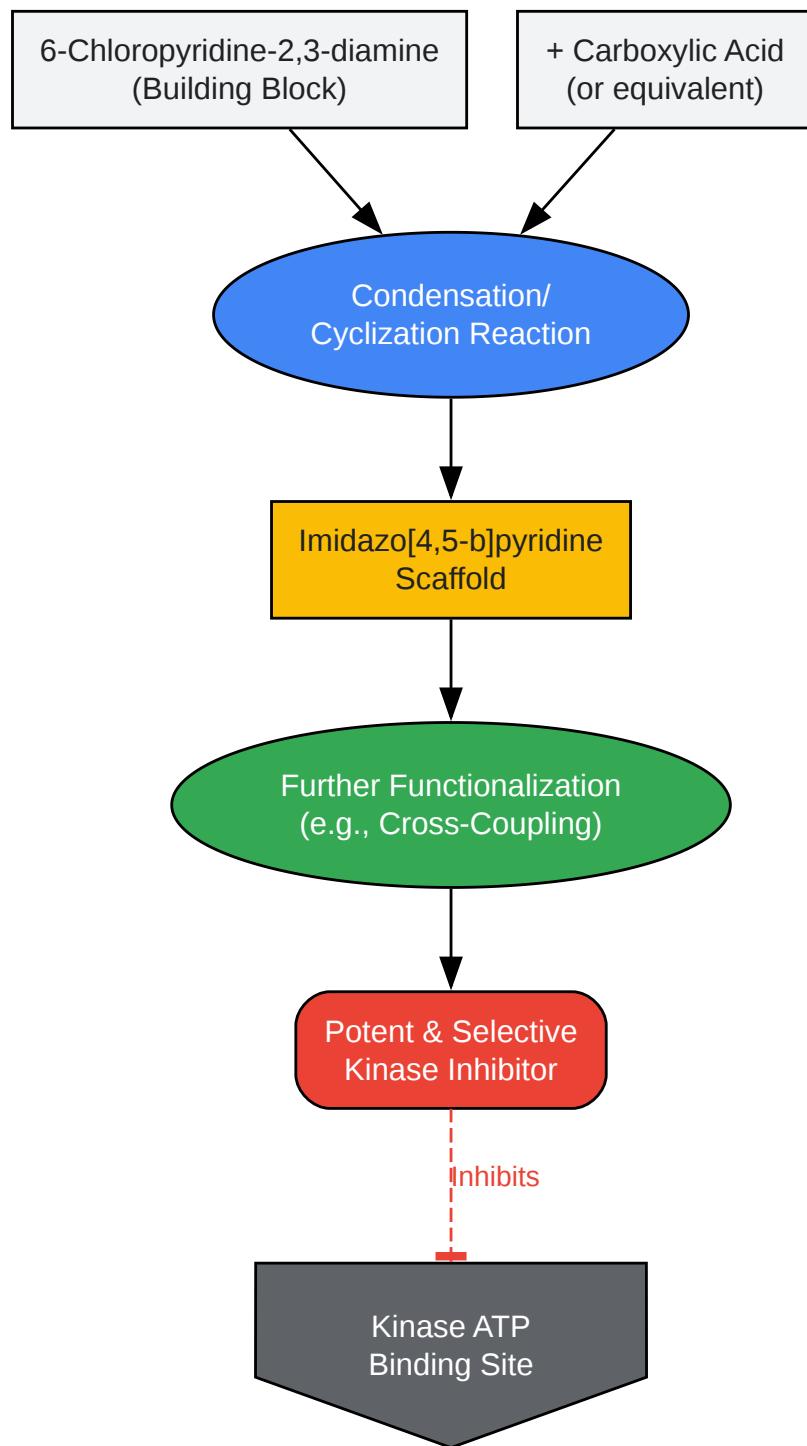
Representative Synthetic Protocol: Hydrogenation

A common method for synthesizing **6-Chloropyridine-2,3-diamine** is through the reduction of its nitro precursor, 6-Chloro-2-nitropyridin-3-amine.[1]

Experimental Protocol:

- Reaction Setup: To a solution of 6-Chloro-2-nitropyridin-3-amine (1.0 eq.) in methanol, add Raney Nickel (0.1 eq.) as the catalyst.[1]
- Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and stir at room temperature for 24 hours under a hydrogen atmosphere.[1]
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry until the starting material is fully consumed.
- Work-up: Upon completion, carefully remove the catalyst by filtration through a pad of Celite. [1]
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[1]
- Purification: If necessary, purify the resulting solid by recrystallization or column chromatography to afford the final product, **6-chloropyridine-2,3-diamine**.[1]





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